5-bromo-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a bromo group and a triazole-azetidine moiety
Preparation Methods
The synthesis of 5-bromo-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine typically involves the following steps:
Formation of the Triazole Ring: A common method involves the Cu-catalyzed annulation reaction of azirines and aryldiazonium salts to form fully substituted N2-aryl-1,2,3-triazoles.
Azetidine Formation: The azetidine ring can be synthesized through the reaction of triazolone with 1,2-dibromoethane in the presence of KOH and DMF.
Pyrimidine Substitution: The final step involves the substitution of the pyrimidine ring with the bromo group and the triazole-azetidine moiety under appropriate reaction conditions.
Chemical Reactions Analysis
5-bromo-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The triazole and azetidine rings can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include Cu-catalysts, KOH, DMF, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-bromo-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound has potential as a neuroprotective and anti-neuroinflammatory agent. It can be used in the development of drugs targeting neurodegenerative diseases, ischemic stroke, and traumatic brain injury.
Antimicrobial Activity: The compound exhibits antimicrobial properties and can be used in the development of new antibiotics.
Materials Science: The unique structure of the compound makes it suitable for use in materials science, particularly in the development of new polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine involves its interaction with molecular targets and pathways. The compound has been shown to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway . It interacts with active residues of proteins such as ATF4 and NF-kB, leading to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Similar compounds to 5-bromo-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine include:
- 5-bromo-1H-1,2,3-triazole-4-carboxylic acid
- 3,5-dibromo-1-(4-fluorobenzyl)-1H-1,2,4-triazole
- 3-chloro-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine
These compounds share similar structural features but differ in their specific substitutions and functional groups, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its combination of the triazole-azetidine moiety with the pyrimidine ring, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
5-bromo-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN6/c10-7-3-11-9(12-4-7)15-5-8(6-15)16-13-1-2-14-16/h1-4,8H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYPTGWERNLUES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=N2)Br)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.